molecular formula C4H7NO B096785 n-Allylformamide CAS No. 16250-37-6

n-Allylformamide

Cat. No. B096785
CAS RN: 16250-37-6
M. Wt: 85.1 g/mol
InChI Key: SHIGCAOWAAOWIG-UHFFFAOYSA-N
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Description

N-Allylformamide is not directly discussed in the provided papers; however, the papers do provide insights into the chemistry of related compounds and reactions that could be relevant to understanding N-Allylformamide. For instance, N,N-Dimethylformamide (DMF) is a common solvent and reagent in organic synthesis, which suggests that the formamide group is reactive and can be utilized in various synthetic applications .

Synthesis Analysis

The synthesis of N-Allylformamide itself is not detailed in the provided papers. However, the synthesis of related compounds using DMF as a precursor is well-documented. For example, DMF has been used as a carbon synthon for the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, using elemental iodine without metal or peroxides . Additionally, DMF has been employed as an aminomethylating reagent under Cu(II)-catalysis to synthesize a library of aminomethylated imidazopyridines . These examples demonstrate the versatility of DMF in synthetic chemistry, which could be extrapolated to the synthesis of N-Allylformamide.

Molecular Structure Analysis

While the molecular structure of N-Allylformamide is not explicitly analyzed in the papers, the structure of DMF and its reactivity can provide insights. DMF contains both an acyl and an amino group, which are reactive sites that can participate in various chemical reactions . The formamide group in N-Allylformamide would likely exhibit similar reactivity, which could be important for its molecular interactions and potential applications.

Chemical Reactions Analysis

The chemical reactions involving DMF can shed light on the potential reactivity of N-Allylformamide. DMF has been used in aminomethylation reactions , promoted reactions with isocyanides and barbituric acids , and has been a key component in the amino-Claisen rearrangement of 1-N-allylindolines . These reactions highlight the ability of DMF to act as a building block in the synthesis of complex molecules, suggesting that N-Allylformamide could also participate in similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allylformamide are not directly reported in the papers. However, DMF is known to be a universal solvent with wide applications across various industries, indicating that it has favorable solubility and stability properties . These properties of DMF could be indicative of the behavior of N-Allylformamide in various environments, although specific studies would be needed to confirm this.

Scientific Research Applications

Applications in Organic Synthesis

  • Organocatalysis : N-Allylformamide, similar to N,N-Dimethylformamide (DMF), is used in organic synthesis, particularly in organocatalytic reactions. It acts as a neutral coordinate-organocatalyst (NCO), facilitating allylation reactions in the synthesis of homoallylic amine derivatives with high yields and diastereoselectivities (Kobayashi et al., 2004).

Applications in Chemical Reactions

  • Reagent Roles : N-Allylformamide, along with compounds like DMF, can serve multiple roles in chemical transformations, including as reagents and catalysts. Their versatility stems from their ability to deliver H, C, N, and O atoms for synthesizing a variety of compounds under different experimental conditions (Le Bras & Muzart, 2018).

Applications in Tumorigenicity Studies

  • Cancer Research : In the context of cancer research, similar compounds like DMF have been shown to induce morphological differentiation and reduce tumorigenicity in cultured human colon carcinoma cells, suggesting a potential role for N-Allylformamide in similar applications (Dexter et al., 1979).

Applications in Toxicological Studies

  • Toxicological Research : Research on compounds like DMF, which share similarities with N-Allylformamide, includes studies on their reproductive toxicity, highlighting their impact on reproductive function in humans and animals (Yu Su-fan, 2008).

Environmental Applications

  • Environmental Bioremediation : Studies on N,N-Dimethylformamide, a compound related to N-Allylformamide, show its biomineralization by specific bacterial strains like Paracoccus sp., which use it as a sole carbon, nitrogen, and energy source. This points to potential environmental applications for N-Allylformamide in waste water treatment and bioremediation (Swaroop et al., 2009).

properties

IUPAC Name

N-prop-2-enylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGCAOWAAOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291774
Record name n-allylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allylformamide

CAS RN

16250-37-6
Record name 16250-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-allylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
FF Shcherbina, IP Fedorova, AP Ivanova - Polymer Science USSR, 1967 - Elsevier
… For our study we chose the following amides: N-allylformamide (AFA), N-allylacetamide (AAA), N-allylchloracetamide (ACA), N-allylisovaleramide (AIA) and N-allylbenzamide (ABA). …
Number of citations: 2 www.sciencedirect.com
T Saegusa, S Kobayashi, K Hirota, Y Ito - Bulletin of the Chemical …, 1969 - journal.csj.jp
… The copper-catalyzed carbonylation of allylamine yields only N-allylformamide, whereas the cobalt carbonyl-catalyzed reaction gives the cyclization product, 2-pyrrolidinone. …
Number of citations: 29 www.journal.csj.jp
T Saegusa, S Kobayashi, K Hirota, Y Ito - Tetrahedron Letters, 1966 - Elsevier
… The carbonylation of allylamine by copper catalyst yields N-allylformamide. This offers a sharp contrast with the allylamine carbonylation by cobalt carbonyl catalyst in which cyclisation …
Number of citations: 21 www.sciencedirect.com
S Thangaraj, PO Bankole, SK Sadasivam - Microbiological Research, 2021 - Elsevier
… 2-methylenebut-3-enamide and N-allylformamide (Table 2) through C single bond N and C … to less toxic final products, N-allylformamide and methacrylamide. The metabolic pathways …
Number of citations: 46 www.sciencedirect.com
MM Al-Subu - 1992 - repository.najah.edu
… was recrystallized from ether to give 2,5- dihydroxy -1 ,4-dioxane (mp 82 C) The filtrate was evaporated to a small volume and the residue was identified by IR as N -allylformamide …
Number of citations: 3 repository.najah.edu
B Thiedemann, CML Schmitz… - The Journal of Organic …, 2014 - ACS Publications
… To a suspension of LiAlH 4 (653 mg, 15.1 mmol) in dry t-BuOMe (60 mL) in a Schlenk flask under a nitrogen atmosphere was added N-allylformamide (1.718 g, 20.2 mmol) via syringe. …
Number of citations: 28 pubs.acs.org
S Mori, M Shibuya, Y Yamamoto - Chemistry Letters, 2017 - journal.csj.jp
… Moreover, the reaction of diyne 2a with N-allylformamide 3f (10 equiv), was also examined as a synthetic application. Interestingly, the expected hydrocarbamoylative cyclization product …
Number of citations: 9 www.journal.csj.jp
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new synthetic protocol has been developed for the synthesis of N‐formamide derivatives using ethers as a C1 synthon under metal‐free reaction conditions. The reaction is proposed …
Number of citations: 31 onlinelibrary.wiley.com
A Kumar, P Sharma, N Sharma, Y Kumar, D Mahajan - RSC advances, 2021 - pubs.rsc.org
Herein, we report a sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas. The developed approach is …
Number of citations: 8 pubs.rsc.org
A Kadowaki, Y Nagata, H Uno, A Kamimura - Tetrahedron letters, 2007 - Elsevier
… For example, precursor 1a was obtained in a 90% yield from the reaction between 3-methyl-1-nitro-1-butene and N-allylformamide. Generation of nitrile oxides was carried out by the …
Number of citations: 22 www.sciencedirect.com

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